Ethyl 4-amino-3-bromobenzenecarboximidate
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Description
Ethyl 4-amino-3-bromobenzoate is a chemical compound with a molecular weight of 244.09 . The physical form of this compound is an off-white to pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-amino-3-bromobenzenecarboximidate were not found, a related compound, benzoate, was synthesized using a route with high total yields, mild conditions, and simple operation . The synthesis involved three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The InChI code for Ethyl 4-amino-3-bromobenzoate is 1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
Ethyl 4-amino-3-bromobenzoate is an off-white to pale-yellow to yellow-brown solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and more were not found in the search results.Safety and Hazards
Ethyl 4-amino-3-bromobenzoate has a GHS07 pictogram, with a signal word of "Warning" . It can cause skin irritation and serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
ethyl 4-amino-3-bromobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJZMZNAEAYJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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